molecular formula C8H3BrINO2 B1412543 2-Bromo-4-cyano-5-iodobenzoic acid CAS No. 1805526-45-7

2-Bromo-4-cyano-5-iodobenzoic acid

Cat. No.: B1412543
CAS No.: 1805526-45-7
M. Wt: 351.92 g/mol
InChI Key: ASZJHHPDYOUPKN-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-5-iodobenzoic acid is an organic compound with the molecular formula C8H3BrINO2 It is a derivative of benzoic acid, featuring bromine, cyano, and iodine substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-5-iodobenzoic acid typically involves multi-step organic reactions. One common method starts with the bromination of 4-cyano-5-iodobenzoic acid. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-5-iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while reduction can produce amines .

Scientific Research Applications

2-Bromo-4-cyano-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique substituents.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Bromo-4-cyano-5-iodobenzoic acid exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine, cyano, and iodine groups, which can participate in various chemical reactions. These substituents influence the compound’s electronic properties, making it a versatile intermediate .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-iodobenzoic acid: Similar structure but lacks the cyano group.

    4-Cyano-5-iodobenzoic acid: Similar structure but lacks the bromine atom.

    2-Iodobenzoic acid: Lacks both the bromine and cyano groups.

Uniqueness

2-Bromo-4-cyano-5-iodobenzoic acid is unique due to the combination of bromine, cyano, and iodine substituents. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

IUPAC Name

2-bromo-4-cyano-5-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrINO2/c9-6-1-4(3-11)7(10)2-5(6)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZJHHPDYOUPKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(=O)O)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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